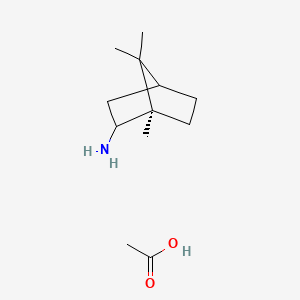
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is a chemical compound belonging to the triazine class. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps:
Initial Reaction: Cyanuric chloride is reacted with ethylamine under controlled conditions to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine.
Further Substitution: The intermediate product is then subjected to further substitution reactions to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines .
Wissenschaftliche Forschungsanwendungen
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis in plants by blocking electron transport in photosystem II . This leads to the disruption of energy production and ultimately results in plant death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties and used in agricultural applications.
Simazine: Another triazine herbicide with similar chemical structure and applications.
Uniqueness
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylammonium group enhances its solubility and reactivity compared to other triazines .
Eigenschaften
CAS-Nummer |
13688-14-7 |
|---|---|
Molekularformel |
C10H21ClN6 |
Molekulargewicht |
260.77 g/mol |
IUPAC-Name |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H21N6.ClH/c1-6-11-8-13-9(12-7-2)15-10(14-8)16(3,4)5;/h6-7H2,1-5H3,(H2,11,12,13,14,15);1H/q+1;/p-1 |
InChI-Schlüssel |
GFFWFRDYNUVUNH-UHFFFAOYSA-M |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)[N+](C)(C)C)NCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















